molecular formula C26H24ClN5O3 B394310 (3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B394310
M. Wt: 490g/mol
InChI Key: UZPGLFCFUUFFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

(3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

What sets (3Z)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN5O3

Molecular Weight

490g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one

InChI

InChI=1S/C26H24ClN5O3/c1-18-6-7-19(16-23(18)27)28-25-22-4-2-3-5-24(22)31(26(25)33)17-29-12-14-30(15-13-29)20-8-10-21(11-9-20)32(34)35/h2-11,16H,12-15,17H2,1H3

InChI Key

UZPGLFCFUUFFOB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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